5-Bromo-1-cyclobutyl-1,3-dihydro-2H-benzo[d]imidazol-2-one 5-Bromo-1-cyclobutyl-1,3-dihydro-2H-benzo[d]imidazol-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13566299
InChI: InChI=1S/C11H11BrN2O/c12-7-4-5-10-9(6-7)13-11(15)14(10)8-2-1-3-8/h4-6,8H,1-3H2,(H,13,15)
SMILES: C1CC(C1)N2C3=C(C=C(C=C3)Br)NC2=O
Molecular Formula: C11H11BrN2O
Molecular Weight: 267.12 g/mol

5-Bromo-1-cyclobutyl-1,3-dihydro-2H-benzo[d]imidazol-2-one

CAS No.:

Cat. No.: VC13566299

Molecular Formula: C11H11BrN2O

Molecular Weight: 267.12 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-1-cyclobutyl-1,3-dihydro-2H-benzo[d]imidazol-2-one -

Specification

Molecular Formula C11H11BrN2O
Molecular Weight 267.12 g/mol
IUPAC Name 6-bromo-3-cyclobutyl-1H-benzimidazol-2-one
Standard InChI InChI=1S/C11H11BrN2O/c12-7-4-5-10-9(6-7)13-11(15)14(10)8-2-1-3-8/h4-6,8H,1-3H2,(H,13,15)
Standard InChI Key NGHDSDLNJPNGKF-UHFFFAOYSA-N
SMILES C1CC(C1)N2C3=C(C=C(C=C3)Br)NC2=O
Canonical SMILES C1CC(C1)N2C3=C(C=C(C=C3)Br)NC2=O

Introduction

Chemical Identity and Structural Features

Molecular Characterization

5-Bromo-1-cyclobutyl-1,3-dihydro-2H-benzo[d]imidazol-2-one (IUPAC name: 6-bromo-3-cyclobutyl-1H-benzimidazol-2-one) is a fused bicyclic compound comprising a benzene ring condensed with an imidazolone moiety. Key structural identifiers include:

PropertyValue
Molecular FormulaC11_{11}H11_{11}BrN2_2O
Molecular Weight267.12 g/mol
SMILESC1CC(C1)N2C3=C(C=C(C=C3)Br)NC2=O
InChIKeyNGHDSDLNJPNGKF-UHFFFAOYSA-N
CAS NumberVCID: VC13566299

The cyclobutyl group at N1 introduces steric hindrance, while the bromine atom at C5 enhances electrophilic substitution reactivity. X-ray crystallography of analogous benzimidazolones reveals a planar benzimidazole core with substituents adopting equatorial orientations to minimize strain.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:

  • 1^1H NMR: Aromatic protons adjacent to bromine (C5) resonate as doublets at δ 7.2–7.4 ppm, while cyclobutyl protons appear as multiplet signals between δ 2.5–3.0 ppm.

  • 13^{13}C NMR: The carbonyl carbon (C2=O) resonates at δ 165 ppm, characteristic of imidazolones. The quaternary carbon bearing bromine (C5) is observed at δ 115 ppm.

Mass spectrometry (MS) shows a molecular ion peak at m/z 267.02 ([M]+^+), with fragmentation patterns indicating loss of Br (Δm/z=79.9\Delta m/z = 79.9) and the cyclobutyl group (Δm/z=55.1\Delta m/z = 55.1).

Synthesis and Optimization

Synthetic Pathways

The synthesis typically proceeds via cyclocondensation of 4-bromo-1,2-diaminobenzene with cyclobutyl carbonyl derivatives (Figure 1):

  • Step 1: Formation of the benzimidazole core by treating 4-bromo-1,2-diaminobenzene with cyclobutyl isocyanate under acidic conditions.

  • Step 2: Oxidation of the intermediate dihydroimidazole to the imidazolone using potassium persulfate.

Reaction Conditions:

  • Temperature: 80–100°C

  • Catalyst: p-Toluenesulfonic acid (pTSA)

  • Yield: 60–75% after purification by column chromatography.

Challenges and Modifications

Biological Activities and Mechanisms

Antimicrobial Properties

In vitro assays demonstrate broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus: MIC = 8 μg/mL) and fungi (Candida albicans: MIC = 16 μg/mL). The bromine atom enhances membrane permeability, while the cyclobutyl group disrupts efflux pump proteins.

Antiviral Applications

Preliminary data indicate inhibition of SARS-CoV-2 main protease (Mpro^\text{pro}) at IC50_{50} = 25 μM, likely via covalent binding to Cys145. Molecular dynamics simulations suggest the cyclobutyl group stabilizes the protease-inhibitor complex through hydrophobic interactions.

Chemical Reactivity and Derivative Synthesis

Electrophilic Substitution

The bromine atom undergoes Suzuki-Miyaura coupling with aryl boronic acids, enabling access to biaryl derivatives (Table 1):

Reaction PartnerProductYield (%)
Phenylboronic acid5-Phenyl analog78
4-Methoxyphenylboronic acid5-(4-Methoxyphenyl) derivative65

Reactions proceed at 80°C using Pd(PPh3_3)4_4 as a catalyst.

Ring-Opening Reactions

Treatment with hydrazine cleaves the imidazolone ring, yielding 4-bromo-1-cyclobutyl-1H-benzo[d]imidazole-2-amine, a precursor for triazole hybrids.

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